Product packaging for Indanofan(Cat. No.:CAS No. 133220-30-1)

Indanofan

Cat. No.: B160479
CAS No.: 133220-30-1
M. Wt: 340.8 g/mol
InChI Key: PMAAYIYCDXGUAP-UHFFFAOYSA-N
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Description

Classification and Structural Features of IndanofanIndanofan is formally known by several chemical names, including (RS)-2-[[2-(3-chlorophenyl)oxiranyl]methyl]-2-ethylindan-1,3-dionenih.govherts.ac.ukbcpcpesticidecompendium.org. Its molecular formula is C₂₀H₁₇ClO₃nih.govherts.ac.ukbcpcpesticidecompendium.org.

Chiral Nature and Stereoisomeric Formsthis compound is a chiral molecule, meaning it is non-superimposable on its mirror imageherts.ac.ukresearchgate.net. The technical material is typically an isomeric mixture of the S- and R-formsherts.ac.uk. These non-superimposable mirror images are referred to as enantiomersresearchgate.net. The presence of a chiral center suggests the potential for different biological activities between the enantiomersontosight.aiontosight.ai. Research has indicated that the S-enantiomer of this compound exhibits stronger herbicidal activity compared to the R-enantiomerherts.ac.ukresearchgate.net. The racemic mixture, containing equal amounts of both enantiomers, is often denoted by the prefix "(RS)-"ontosight.ai.

This compound is a chemical compound that has garnered attention in academic research, particularly concerning its herbicidal activity and its molecular structure. It is known chemically as (RS)-2-[[2-(3-chlorophenyl)oxiranyl]methyl]-2-ethylindan-1,3-dione and has a molecular formula of C₂₀H₁₇ClO₃. nih.govherts.ac.uk this compound is a chiral molecule, with the S-enantiomer exhibiting stronger herbicidal activity. herts.ac.uk It was first introduced to the market in 1999 and is used as an active ingredient in rice herbicides. nii.ac.jp

Role of Fused Indole (B1671886) Ring System

While this compound is described as belonging to the class of indanones and having an indan-1,3-dione moiety nih.govherts.ac.uknii.ac.jp, some sources also classify it as an indole derivative and highlight the presence of a "fused indole ring system" as contributing to its biological activity cymitquimica.com. It is important to note that the core structure of this compound, 2-ethylindan-1,3-dione, contains an indane ring system fused with two carbonyl groups, not a fused indole ring system. nih.govherts.ac.uknii.ac.jp Indole is a bicyclic structure consisting of a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org Indane, on the other hand, is a bicyclic structure consisting of a benzene ring fused to a five-membered cyclopentane (B165970) ring. The structure of this compound clearly shows the indane-1,3-dione part and a substituted oxirane group linked by a methylene (B1212753) bridge. nih.govherts.ac.uk

However, research into indole and its derivatives is extensive, particularly concerning their biological activities and roles in various processes. Indole derivatives are found widely in nature and have diverse functions. wikipedia.org Studies on structure-activity relationships of various compounds, including some containing indole or fused heterocyclic systems, are common in academic research to understand how structural features influence biological activity. google.comresearchgate.netacs.orggoogle.comresearchgate.netgoogle.com While the classification of this compound as an "indole derivative" with a "fused indole ring system" in one source appears inconsistent with its depicted chemical structure which contains an indane-1,3-dione moiety, the broader academic interest in fused ring systems, including indane and indole scaffolds, for developing biologically active compounds is evident. Research findings often detail the synthesis and properties of various fused heterocyclic systems, exploring their potential applications. researchgate.netgoogle.com

Further detailed research findings specifically linking a fused indole ring system within the this compound molecule to its observed biological activity are not consistently present in the provided search results, which primarily describe this compound's structure in terms of indan-1,3-dione and an oxirane moiety. nih.govherts.ac.uknii.ac.jp The emphasis on the indan-1,3-dione and the oxirane group in the description of this compound's unique chemical structure and its development as a herbicide suggests these moieties are considered key to its activity in that context. nii.ac.jp

Data tables related to specific research findings on this compound's activity or properties from the search results are limited in format suitable for direct interactive table generation here, often presented within the text or as parts of larger documents. However, key properties and identifiers are available:

PropertyValueSource
Molecular FormulaC₂₀H₁₇ClO₃ nih.govherts.ac.uk
Molecular Weight340.80 g/mol nih.govherts.ac.uk
CAS Number133220-30-1 nih.govherts.ac.uk
PubChem CID11046097 nih.govherts.ac.uk
Melting Point~61-62 °C (dec.) cas.orgfujifilm.com
Physical StateColourless crystals herts.ac.uk
Herbicide ClassK3 (HRAC MoA class), 15 (WSSA MoA class) herts.ac.uk
Mode of actionInhibition of very long chain fatty acid biosynthesis herts.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17ClO3 B160479 Indanofan CAS No. 133220-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAAYIYCDXGUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057957
Record name Indanofan
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Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133220-30-1
Record name Indanofan
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Record name Indanofan [ISO]
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Record name Indanofan
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Record name 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl
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Record name INDANOFAN
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Mechanistic Investigations of Indanofan S Biological Activity

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

Indanofan is known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). nih.govmdpi.comnih.govgoogle.comamazonaws.comnih.gov VLCFAs are critical components for plant growth, development, and defense. amazonaws.com Their synthesis occurs through a series of elongation steps catalyzed by enzyme complexes located in the endoplasmic reticulum. amazonaws.com

Elongation Enzyme Inhibition

This compound functions as an inhibitor of the elongase enzymes responsible for the de novo biosynthesis of VLCFAs. mdpi.com The primary site of action for herbicides that inhibit VLCFA synthesis, including this compound, is the VLCFA synthase, a condensing enzyme within the elongase complex. amazonaws.com The elongation of very long-chain fatty acids is catalyzed by ELOVL (Elongation of Very Long-chain Fatty Acids) enzymes, which facilitate the initial, rate-limiting step in this process. justia.com Studies using leek microsomal preparations have shown that this compound and its analogs inhibit the elongation of stearoyl-CoA (C18:0-CoA) and arachidoyl-CoA (C20:0-CoA). mdpi.com

Competitive Inhibition Mechanisms

Investigations into the mechanism of action of this compound on VLCFA elongation have indicated a competitive type of inhibition. This was demonstrated through double-reciprocal plots analyzing the rate of VLCFA production in relation to the concentration of C18:0-CoA. Competitive inhibitors typically bind to the enzyme, often at the active site, thereby preventing the substrate from binding. A key characteristic of competitive inhibition is that its effects can be mitigated by increasing the concentration of the substrate, which outcompetes the inhibitor for the binding site. Kinetically, competitive inhibition leads to an increase in the apparent Michaelis constant (Km) while the maximum reaction velocity (Vmax) remains unchanged.

Specificity Towards C18:0-CoA and C20:0-acid Elongation

Research has shown that this compound inhibits the elongation of both C18:0-acid and C20:0-acid. Notably, the S-enantiomer of this compound exhibited significantly stronger inhibition of the elongation of C18:0- and C20:0-acid compared to the racemate, with the R-enantiomer showing almost no inhibitory effect. The estimated I₅₀ values for the elongation of C18:0- and C20:0-acid by (S)-indanofan, (R)-indanofan, and the (RS)-indanofan racemate in leek microsomes are presented in the table below.

This compound SpeciesI₅₀ for C18:0-acid Elongation (M)I₅₀ for C20:0-acid Elongation (M)
(S)-Indanofan~2 × 10⁻⁸~2 × 10⁻⁸
(R)-Indanofan>10⁻³>10⁻³
(RS)-Indanofan~5 × 10⁻⁸~5 × 10⁻⁸

Modulation of ELOVL6 Activity

ELOVL6 is recognized as a rate-limiting enzyme in the elongation of saturated and monounsaturated long-chain fatty acids. mdpi.comjustia.com Studies have identified indoledione compounds as inhibitors of mammalian ELOVL6, suggesting a potential interaction between this compound, which contains an indandione structure, and this enzyme. mdpi.com ELOVL6 plays a role in various metabolic processes, including insulin (B600854) resistance, obesity, and lipogenesis. mdpi.com Consequently, the inhibition of ELOVL6 has been explored as a potential therapeutic strategy for metabolic disorders. mdpi.com The activity of ELOVL6 can be influenced by factors such as lysosomal pH and the availability of NADPH. Furthermore, ELOVL6 activity has been observed to be enhanced in the presence of KAR (3-ketoacyl-CoA reductase), another enzyme involved in the fatty acid elongation cycle.

Modulation of Specific Signaling Pathways

This compound has been recognized for its potential as an anti-inflammatory agent. justia.com

Anti-inflammatory Pathway Interactions

The mechanism of this compound's anti-inflammatory action may involve the modulation of specific signaling pathways related to inflammation and pain. cymitquimica.com While the precise pathways modulated by this compound itself are not extensively detailed in the available information, related compounds or general anti-inflammatory mechanisms provide context. For instance, indole- and hydantoin-based derivatives have demonstrated anti-inflammatory activity, potentially by inhibiting the transactivation of NF-κB. The activation of NF-κB is a key event in inflammatory responses. Some compounds exert anti-inflammatory effects through mechanisms including the inhibition of pro-inflammatory enzymes and cytokines, antioxidant activity, and modulation of immune responses.

Pain Pathway Modulation

This compound has been studied for its potential to modulate specific signaling pathways associated with pain. cymitquimica.com Pain processing involves complex modulation at the periphery, spinal cord, and brain levels, mediated by various substances and neural circuits. nih.govd-nb.infoeaht.orgfrontiersin.orgresearchgate.net While general mechanisms of pain modulation involve descending pathways from the brain and the release of pro- and anti-nociceptive substances, specific details regarding this compound's direct interactions within these pathways require further elucidation based on the provided search results. nih.govd-nb.infoeaht.orgfrontiersin.orgresearchgate.net

Interactions with Enzyme Systems

This compound is known to interact with certain enzyme systems, notably acting as an inhibitor of Fatty Acid Synthase (FAS) and mitochondrial cytochrome. cymitquimica.combiosynth.com

Fatty Acid Synthase (FAS) Inhibition

This compound is identified as an inhibitor of the enzyme Fatty Acid Synthase (FAS). cymitquimica.combiosynth.com FAS is involved in the synthesis of fatty acids. cabidigitallibrary.org Specifically, this compound is listed among compounds that inhibit Very Long-Chain Fatty Acid Synthesis, belonging to the oxirane chemical group within the HRAC (Herbicide Resistance Action Committee) Group 15/WSSA (Weed Science Society of America) Group K3 classification. herts.ac.ukhracglobal.comhracglobal.com This classification is primarily related to its use as a herbicide, where inhibition of fatty acid synthesis in plants is a known mechanism of action. herts.ac.ukcabidigitallibrary.orghracglobal.com

Mitochondrial Cytochrome Modulation

This compound is also reported to be an inhibitor of mitochondrial cytochrome. cymitquimica.combiosynth.com Mitochondrial cytochromes are components of the electron transport chain, crucial for cellular respiration and energy production. cancernetwork.com The cytochrome P450 system, which includes mitochondrial cytochromes, is involved in the metabolism of various endogenous and exogenous compounds. cancernetwork.commdpi.com While this compound's inhibitory effect on mitochondrial cytochrome is noted, the specific details of this modulation and its biological consequences require further investigation based on the available information. cymitquimica.combiosynth.comcancernetwork.commdpi.comgoogleapis.comepo.org

Receptor and Enzyme Ligand Potential

This compound's chemical structure, featuring an indane skeleton, suggests its potential for selective interactions with biological targets, acting as a ligand for receptors or enzymes. ontosight.aiontosight.aiontosight.ainih.govmdpi.com

General Ligand Properties for Biological Targets

Compounds containing the indane ring system, like this compound, are considered attractive scaffolds for biologically active compounds due to their combined aromatic and aliphatic properties. nih.gov This structure allows for the incorporation of substituents that can interact with various biological targets. nih.gov The potential for selective interactions with biological targets, including receptors and enzymes, is suggested by this compound's chemical structure and its classification as a compound with potential pharmacological effects. ontosight.aiontosight.aiontosight.ainih.gov Research on this compound and similar compounds is ongoing to explore their potential in medicinal chemistry, including their pharmacological profile and interactions with biological targets. ontosight.aiontosight.aiontosight.ai The binding of a ligand to a protein target involves noncovalent interactions, and the specificity and affinity of this interaction are key characteristics of molecular recognition. mdpi.com

Peroxisome Proliferator-Activated Receptor (PPAR) Interactions

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play significant roles in regulating lipid and glucose metabolism, as well as cellular growth. researchgate.netmdpi.com this compound has been mentioned in the context of PPARs, particularly PPAR alpha (PPARα). google.comgoogle.com PPARα is primarily expressed in metabolically active tissues such as the liver, kidney, heart, and intestine, mediating functions related to fatty acid transport, esterification, and oxidation. mdpi.com PPARs bind to DNA as heterodimers with the retinoid X receptor (RXR) and are activated by various endogenous ligands, such as fatty acids, and synthetic xenobiotics. mdpi.comnih.govnih.gov While some pesticides and environmental chemicals have been shown to interact with PPARs, including PPARα and PPAR gamma (PPARγ), the precise nature and extent of this compound's interaction with specific PPAR isoforms require further detailed research. researchgate.netmdpi.comgoogle.comgoogle.comnih.govnih.govdntb.gov.uanih.govepo.org Some studies indicate that compounds with similar structures or related to fatty acid metabolism inhibition might influence PPAR activity. nih.govdntb.gov.uanih.govepo.org

PPARα Binding and Activation

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. nih.gov Activation of PPARα can influence various metabolic processes. Research indicates that certain pesticides can act as agonists for nuclear receptors, including PPARα, thereby potentially affecting xenobiotic metabolism. google.comresearchgate.net this compound has been identified as a potential PPARα agonist. google.comepo.orggoogleapis.com Agonists of nuclear receptors that activate xenobiotic metabolism, such as PPARα agonists, have been studied for their potential to induce xenobiotic metabolism enzymes. google.comgoogle.com

PPARγ Binding and Activation

Peroxisome proliferator-activated receptor gamma (PPARγ) is another nuclear receptor with crucial roles in adipogenesis, glucose homeostasis, and inflammation. nih.gov PPARγ has two isoforms, PPARγ1 and PPARγ2, expressed in different tissues. nih.gov Studies have investigated the potential of various pesticides to interact with and activate PPARγ. While some studies on a range of pesticides have not found effects on PPARγ-mediated signaling pathways researchgate.net, other research suggests that certain compounds, including some pesticides, can act as PPARγ agonists. epo.orggoogleapis.comgoogle.com The interaction of ligands with PPAR receptors involves the binding to active sites, and in silico experiments can predict these interactions and help define amino acid residues and functional groups involved in receptor activation. nih.gov

Antioxidant Properties and Mechanisms

Antioxidant properties are associated with the ability of a compound to protect cells from damage caused by free radicals. Phenolic compounds, for instance, are known for their antioxidant capabilities. nih.govorganorice.org While the primary classification of this compound is as a herbicide, some research suggests it may possess antioxidant properties. cymitquimica.com The mechanisms of antioxidant action can involve various processes, including the scavenging of reactive oxygen species or the modulation of enzymatic defense systems. Further detailed research findings specifically on the mechanisms of this compound's potential antioxidant properties are limited in the provided search results.

Structure Activity Relationship Sar Studies of Indanofan

Influence of Stereochemistry on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of many compounds, including pesticides. nih.govijpras.commichberk.com Indanofan, being a chiral molecule with at least one chiral center, exists as a pair of enantiomers: the S-enantiomer and the R-enantiomer. herts.ac.ukrroij.comgeeksforgeeks.org These enantiomers are non-superimposable mirror images of each other and can exhibit different biological properties. rroij.comgeeksforgeeks.org

S-Enantiomer's Enhanced Activity

Research indicates that the S-enantiomer of this compound exhibits significantly stronger herbicidal activity compared to the R-enantiomer. herts.ac.ukjst.go.jp Studies on the inhibition of very-long-chain fatty acid (VLCFA) elongation, a key mode of action for this compound, have shown that the S-enantiomer is a potent inhibitor. jst.go.jp Specifically, the S-enantiomer inhibited the elongation of C18:0 and C20:0 acids approximately 2–3 times more strongly than the racemic mixture. jst.go.jp

R-Enantiomer's Comparative Activity

In contrast to the S-enantiomer, the R-enantiomer of this compound demonstrates considerably lower biological activity. jst.go.jp Studies investigating the inhibition of VLCFA elongation by the R-enantiomer showed almost no inhibition at concentrations where the S-enantiomer was highly effective. jst.go.jp The I50 value for the R-enantiomer's inhibition of C18:0 and C20:0 acid elongation was estimated to be greater than 10⁻³ M, indicating very low potency compared to the S-enantiomer's I50 values around 2 x 10⁻⁸ M. jst.go.jp

Racemic Mixture Activity Profiling

The technical material and many commercial formulations of this compound are sold as a racemic mixture, containing equal amounts of the S- and R-enantiomers. herts.ac.uklibretexts.org The biological activity of the racemic mixture is a composite of the activities of its individual enantiomers. Since the S-enantiomer is significantly more active, the herbicidal effect of the racemic mixture is primarily attributed to the presence of the S-form. herts.ac.ukjst.go.jp The I50 values for the racemic (RS)-Indanofan in inhibiting C18:0 and C20:0 acid elongation were estimated to be around 5 x 10⁻⁸ M, which is less potent than the pure S-enantiomer but significantly more potent than the R-enantiomer. jst.go.jp

The following table summarizes the comparative inhibitory activity of this compound enantiomers and the racemate on VLCFA elongation:

CompoundTarget ProcessApproximate I50 (M)
(S)-IndanofanC18:0/C20:0 acid elongation2 x 10⁻⁸
(R)-IndanofanC18:0/C20:0 acid elongation> 10⁻³
(RS)-IndanofanC18:0/C20:0 acid elongation5 x 10⁻⁸

Data derived from studies on VLCFA elongation inhibition using leek microsomal preparation. jst.go.jp

Importance of Chemical Substituents

Beyond stereochemistry, the presence and nature of specific chemical substituents on the this compound molecule are crucial for its biological activity. drugfuture.comechemi.com

Significance of the Oxirane Group

The oxirane group, also known as an epoxide, is a three-membered cyclic ether present in the structure of this compound. nih.govdrugfuture.comechemi.comwikipedia.org This functional group is known for its reactivity due to ring strain. wikipedia.org Research on the synthesis and herbicidal activity of this compound and related compounds has indicated that the oxirane group is a necessary component for the observed biological activity. researchgate.net The presence and potentially the reactivity of this epoxide moiety are considered important for the inhibitory effects of this compound, likely playing a role in its interaction with the target enzyme involved in VLCFA biosynthesis.

Structural Moiety Contributions

Indane Moiety Impact on Biological Activity

The indane moiety, a bicyclic structure comprising a benzene (B151609) ring fused with a cyclopentane (B165970) ring, is a significant structural feature in various biologically active compounds, including this compound researchgate.netmdpi.com. Its rigid framework and diverse chemical properties make it an attractive scaffold for the rational design and development of therapeutic and agrochemical molecules researchgate.netmdpi.com.

Research into the structure-activity relationship (SAR) of compounds containing the indane structure has highlighted its crucial role in influencing biological activity mdpi.com. For instance, studies on chlorantraniliprole (B1668704) derivatives incorporating indane groups demonstrated that the indane moiety had a significant effect on insecticidal activity mdpi.com. Specifically, the R-configuration of the indane moiety was found to be particularly impactful in enhancing insecticidal potency against Mythimna separata mdpi.com. One compound, an indane-containing derivative, exhibited 80% insecticidal activity against Mythimna separata at a concentration of 0.8 mg/L, which was slightly superior to that of chlorantraniliprole mdpi.com. These findings suggest that the indane group can serve as a key structural element for the development of novel insecticides mdpi.com.

Beyond insecticidal applications, indane and its derivatives have been explored for a wide range of biological activities in medicinal chemistry. These include potential applications in the treatment of Alzheimer's disease, cancer, and diabetes researchgate.net. Indane derivatives have also shown promise as muscle relaxants, sedatives, analgesics, antimicrobials, antifungals, antioxidants, and antidiarrheals researchgate.net. The indanone structural motif, closely related to the indane moiety, is also applied in the treatment of pulmonary embolism, mural thrombosis, and cardiomyopathy, and serves as an anticoagulant researchgate.net. The versatility of the indane scaffold underscores its importance in modern drug development paradigms researchgate.net.

The indane-1,3-dione structure, present in this compound, has also been extensively studied for its biological activities, including antitumor, antibacterial, and anti-inflammatory properties nih.gov. Its structural similarity to indanone makes it a valuable synthetic intermediate for designing biologically active molecules nih.gov.

The rigid bicyclic framework provided by the indane moiety, with its fused aromatic and aliphatic rings, contributes to specific spatial orientations and interactions with biological targets, which are critical for activity researchgate.netmdpi.com. The observed impact of stereochemistry, such as the enhanced insecticidal activity of the R-configuration in certain indane-containing compounds, further emphasizes the importance of the precise structural presentation of the indane moiety for optimal biological effect mdpi.com.

Compound TypeIndane Moiety ImpactObserved ActivityReference
Chlorantraniliprole derivatives with IndaneSignificant effect on insecticidal activityEnhanced activity against Mythimna separata (e.g., 80% at 0.8 mg/L for compound 8q) mdpi.com
Indane derivatives (general)Influences a wide range of biological activitiesMuscle relaxant, sedative, analgesic, antimicrobial, antifungal, antioxidant, antidiarrheal, potential in Alzheimer's, cancer, diabetes treatment researchgate.net
Indanone derivatives (related to Indane-1,3-dione)Applied in various therapeutic areasTreatment of pulmonary embolism, mural thrombosis, cardiomyopathy; anticoagulant researchgate.net
Indane-1,3-dione derivativesCrucial for biological activitiesAntitumor, antibacterial, anti-inflammatory nih.gov
Indane scaffold in natural productsKey importance in biological activityAntibacterial (e.g., indanone from Nostoc), cytotoxicity (e.g., pterosin family) tudublin.ie

Synthetic Methodologies and Derivative Research

Asymmetric Synthesis of Indanofan Enantiomers

Given that the herbicidal activity of this compound resides predominantly in the (S)-enantiomer, significant effort has been directed towards developing asymmetric synthesis methods to produce this specific stereoisomer efficiently and on a large scale. acs.org

One successful approach for the asymmetric synthesis of (S)-Indanofan involves lipase-catalyzed kinetic resolution of a diol intermediate. acs.orgnih.govresearchgate.net This enzymatic method leverages the ability of lipases to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enriched. In the synthesis of (S)-Indanofan, lipase (B570770) from Penicillium roqueforti (lipase R) has been employed in the kinetic resolution of a diol precursor. acs.org While an isobutyrate ester of the diol showed excellent selectivity (E = 125), the reaction was slow. acs.org The use of an n-hexanoate ester provided a more practical balance of conversion and enantioselectivity (E = 28 at 50% conversion), leading to the desired (R)-diol enantiomer with good enantiomeric excess. acs.org

Lipase SourceSubstrate TypeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) of Diol (%)Enantiomeric Ratio (E)
Lipase R (P. roqueforti)Diol (racemic)n-Hexanoatei-Pr₂O5083 (R)28
Lipase R (P. roqueforti)Diol (racemic)Isobutyratei-Pr₂O4696 (R)125

Note: Data derived from lipase-catalyzed kinetic resolution studies on this compound precursors. acs.org

Following the lipase-catalyzed kinetic resolution, a stereoselective acid-catalyzed hydrolysis step is utilized to convert a chiral epoxide intermediate into the desired diol with inversion of stereochemistry. acs.orgnih.gov This step is crucial for obtaining the (S)-configuration required for the active enantiomer of this compound. Sulfuric acid has been identified as an effective catalyst for this hydrolysis due to its high yield, enantioselectivity, and economic viability. acs.org The choice of solvent and the amount of water in the reaction mixture are critical parameters influencing the yield and enantioselectivity of the hydrolysis. acs.org

Lipase-Catalyzed Kinetic Resolution Approaches

Conventional Synthesis Routes

In addition to asymmetric approaches, conventional synthesis routes have been developed for the preparation of this compound, often yielding the racemic mixture. These methods typically involve a series of steps, including coupling reactions and oxidation processes.

Palladium-catalyzed coupling reactions have been employed as efficient methods for the synthesis of key intermediates of this compound. thieme-connect.comresearchgate.netthieme-connect.com One such strategy involves the palladium-catalyzed coupling of 2-(3-chlorophenyl)prop-2-en-1-ol (B6282519) with 2-ethylindan-1,3-dione to form the styrene (B11656) intermediate, 2-[2-(3-chlorophenyl)allyl]-2-ethylindan-1,3-dione. thieme-connect.comresearchgate.netthieme-connect.com Another palladium-catalyzed approach involves a three-component coupling reaction of allene, 3-bromochlorobenzene, and 2-ethylindan-1,3-dione to directly synthesize this key intermediate. thieme-connect.comresearchgate.netthieme-connect.com These palladium-catalyzed methods offer efficient pathways to construct the core structure of the this compound precursor.

The final step in the synthesis of this compound from its styrene intermediate, 2-[2-(3-chlorophenyl)allyl]-2-ethylindan-1,3-dione, typically involves an oxidation reaction to form the epoxide ring. nii.ac.jpthieme-connect.com Various oxidizing agents can be used for this transformation, including peracetic acid. nii.ac.jpresearchgate.net Other potential oxidizing agents mentioned in the context of related syntheses include hydrogen peroxide, hypochlorite, peroxide, permanganate, manganese dioxide, chromium acid, and m-chloroperbenzoic acid (mCPBA). google.com The choice of oxidizing agent and reaction conditions are important for achieving high yields and selectivity in the formation of the epoxide moiety.

Key Intermediate Synthesis and Derivatization

Design and Synthesis of this compound Analogues and Derivatives

Research into this compound has involved the design and synthesis of various analogues and derivatives to explore the relationship between chemical structure and herbicidal activity, and to potentially improve properties such as stability. pssj2.jpresearchgate.net

Chemical Modifications for Enhanced Activity

Chemical modifications of the this compound structure have been investigated to enhance its herbicidal efficacy and stability. Studies have shown that compounds incorporating the indan-1,3-dione moiety and a 2-aryl substituted oxiran-2-ylmethyl structure demonstrate potent herbicidal activity. pssj2.jpresearchgate.net For example, in the course of developing novel sulfonamide derivatives, a compound featuring a 4,N-dimethyl-N-(2-phenyloxiran-2-ylmethyl) benzenesulfonamide (B165840) structure showed herbicidal activity. pssj2.jp However, its stability was not sufficient for practical use. pssj2.jp To address this, a series of sulfonamide derivatives with a phenyl-substituted oxirane moiety were synthesized. pssj2.jp Among these, N-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-4-cyano-N-methylbenzenesulfonamide exhibited the highest herbicidal activity and sufficient thermal stability. pssj2.jp Halohydrin derivatives were also prepared as an alternative approach to improve stability, with N-(3-bromo-2-hydroxy-2-phenypropyl)-4-chloro-N-difluoromethyl-3-methylbenzensulfonamide identified as a favorable herbicide candidate. pssj2.jp These examples highlight how modifications to the oxirane and attached aromatic ring, as well as the introduction of different functional groups like sulfonamides and halohydrins, can significantly impact the biological activity and stability of this compound analogues.

Synthesis of Indane-Containing Derivatives

The indane core structure is a key component of this compound and has been incorporated into various other biologically active compounds, including insecticides and herbicides. mdpi.comresearchgate.net The synthesis of indane-containing derivatives involves various chemical reactions and strategies. For instance, the synthesis of certain chlorantraniliprole (B1668704) derivatives, which contain indane and its analogs, has been reported. mdpi.com The synthetic route involved using substituted phenylhydrazine (B124118) hydrochloride as a starting material, followed by a series of reactions including catalytic condensation, bromination, oxidation, hydrolysis, and acidification to obtain an intermediate compound. mdpi.com This intermediate was then reacted with substituted ortho aminobenzoic acid, followed by ammonolysis with indane or its analogs to yield the target compounds. mdpi.com Structure-activity relationship analysis for these derivatives indicated that the indane moiety had a significant effect on insecticidal activity, particularly the R-configuration. mdpi.com Another example involves the synthesis of (1R, 2S)-2,6-dimethyl-1-aminoindane, a key intermediate in the synthesis of the herbicide indaziflam. google.com Existing methods for its preparation include asymmetric hydrogenation of 2,6-dimethyl-1-indanone in the presence of a chiral catalyst, followed by Mitsunobu reaction and reduction. google.com These examples demonstrate the synthetic versatility of the indane scaffold in generating diverse derivatives with potential biological applications.

Exploration of Oxirane Derivatives

The oxirane moiety is a crucial structural feature of this compound, and the exploration of oxirane derivatives has been central to the development of this compound and related herbicides. This compound itself is described as a 2-(2-phenyloxiran-2-ylmethyl)indan-1,3-dione derivative. pssj2.jpresearchgate.net Research into compounds having a 2-aryl substituted oxiran-2-ylmethyl structure led to the discovery that those with an indan-1,3-dione moiety exhibited potent herbicidal activity. pssj2.jpresearchgate.net Further studies on sulfonamides with an aryl-substituted oxirane moiety also revealed herbicidal activity, with modifications to the oxirane and attached aryl group influencing the level of activity and stability. pssj2.jp The synthesis and herbicidal activity of this compound and related 2-(2-phenyloxiran-2-ylmethyl)indan-1,3-dione derivatives have been specifically investigated, highlighting the importance of this structural element in their biological function. researchgate.netresearchgate.netnii.ac.jp

Preclinical Pharmacological and Biological Investigations

In Vitro Studies of Indanofan Activity

In vitro studies are crucial for elucidating the direct effects of a compound on biological systems outside of a living organism. For this compound, various in vitro approaches have been employed to investigate its mechanisms of action and potential interactions.

Cell-Free System Assays

Cell-free system assays involve studying the activity of a compound using isolated cellular components rather than intact cells. While specific details on this compound's activity in broad cell-free systems are limited in the provided search results, this type of assay is generally used to investigate direct interactions with enzymes or other molecular targets without the complexities of cellular uptake or metabolism. For instance, cell-free protein expression vectors can be used for producing recombinant enzymes for detoxification studies. google.com Assays for enzymatic activity, such as esterase activity using spectrophotometric methods, are examples of cell-free approaches. nih.gov

Microsomal Preparations (e.g., Allium porrum leek microsomes)

Microsomal preparations, particularly from plant sources like Allium porrum (leek), have been utilized to study the effects of this compound on specific metabolic processes. Research has investigated the influence of this compound enantiomers and the racemate on very-long-chain fatty acid (VLCFA) elongation using leek microsomal preparations. jst.go.jpresearchgate.net

Data from these studies indicate that the S-enantiomer of this compound significantly inhibits the elongation of both C18:0- and C20:0-acids in Allium porrum microsomes. The inhibitory action of the S-enantiomer was found to be approximately 2-3 times stronger than that of the racemate. jst.go.jp In contrast, the R-enantiomer showed almost no inhibitory activity on VLCFA elongation. jst.go.jp

CompoundTarget ProcessOrganism Micro someIC₅₀ (M) for C18:0 elongationIC₅₀ (M) for C20:0 elongation
(S)-IndanofanVLCFA elongationAllium porrum1.7 × 10⁻⁸2.5 × 10⁻⁸
(R)-IndanofanVLCFA elongationAllium porrum> 10⁻³> 10⁻³
(RS)-IndanofanVLCFA elongationAllium porrum3.0 × 10⁻⁸7.0 × 10⁻⁸

These findings suggest that the S-enantiomer is primarily responsible for the observed inhibition of VLCFA elongation by this compound. jst.go.jp

Functional Assays for Biological Targets

Functional assays assess the biological outcome of a compound's interaction with its target. For this compound, its biological activity on various targets is being investigated, which could lead to different therapeutic applications. ontosight.ai This includes exploring its effects on biological pathways. ontosight.ai Functional assays for insecticidal activity, for example, can be detected in automated formats. google.com Reporter gene assays are also used to assess the potential biological activity of compounds through nuclear receptors, identifying the ability of a compound-receptor complex to bind to DNA and induce gene transcription. nih.govresearchgate.netvu.edu.au

Investigation in Specific Cell Lines

This compound has been investigated in specific cell lines to understand its effects at a cellular level. Cell lines are frequently used in in vitro studies to examine the binding and biological activation of a ligand to a receptor and to propose potential pathways. nih.gov Studies have screened pesticides, including this compound, for their activity against various nuclear receptors using cell-based transactivation assays in cell lines such as Chinese hamster ovary (CHO) cells. nih.govresearchgate.net While a specific activity profile for this compound across a wide range of cell lines is not detailed in the provided results, these types of studies are crucial for identifying potential cellular targets and effects. For instance, reporter gene assays in CHO-K1 cells have been used to detect the activity of compounds on human estrogen receptor (hER) subtypes and human androgen receptor (hAR). nih.gov

Comparative Study of Human and Mouse Pregnane X Receptor Agonistic Activity

The Pregnane X Receptor (PXR) is a ligand-activated transcription factor that plays a significant role in regulating the metabolism and transport of xenobiotics. bhsai.orgbtu.bg Identifying compounds that activate PXR is important due to its involvement in drug-drug interactions and potential links to certain diseases. bhsai.org Studies have screened a large number of compounds for their activation of both rat and human PXR using quantitative high-throughput screening and luciferase reporter gene systems in cell-based assays. bhsai.org

While the provided search results indicate that this compound has shown PXR agonistic activity in some studies researchgate.net, specific comparative data detailing its agonistic activity on human versus mouse PXR is not explicitly provided. However, the development of ligand-based predictive computational models for both rat and human PXR activation allows for the identification of potentially harmful chemicals and the evaluation of species-specific effects of a given compound. bhsai.org Research has shown that a number of pesticides can possess PXR agonistic activity. researchgate.net

In Vivo Efficacy Studies in Model Systems

In vivo studies are crucial for understanding the biological activity of a compound within a living organism. For this compound, these investigations have largely centered on its effectiveness in controlling various weed species and have also included some examination in animal models, although detailed findings in the latter context are less extensively documented in the provided information.

Herbicidal Efficacy in Plant Models

This compound has demonstrated efficacy as a herbicide in various plant model systems, particularly against gramineous weeds. herts.ac.ukcambridge.org Its action involves the inhibition of very long chain fatty acid (VLCFA) synthesis, a process essential for plant growth and development, affecting components like cell membranes, waxes, and cuticles. cambridge.org The herbicidal activity is primarily attributed to the S-enantiomer of this compound. herts.ac.uk

This compound is recognized for its selective and systemic herbicidal activity, specifically targeting gramineous weeds. herts.ac.uk Herbicides that inhibit VLCFA synthesis, to which this compound belongs, are typically applied to the soil before weed emergence and work by inhibiting shoot development of susceptible species. cambridge.org

Research indicates that this compound is effective in controlling Echinochloa oryzicola. researchgate.net This highlights its potential for managing specific problematic weed species in agricultural settings.

Digitaria ciliaris is listed among the weed species that can be controlled by herbicide treatments, which can include compounds like this compound. google.com

Alopecurus myosuroides, commonly known as black-grass, is a significant grass weed in winter cereals in Europe. nih.govcabidigitallibrary.org While some herbicides like cinmethylin (B129038) have shown efficacy against A. myosuroides, the specific activity of this compound against this weed is mentioned in the context of herbicide resistance studies and the classification of herbicides by mode of action. hracglobal.commdpi.com Black-grass has developed resistance to various herbicides, including those with different modes of action. mdpi.comnih.govfrontiersin.org

Activity against Digitaria ciliaris

Investigations in Animal Models (e.g., for metabolic disorders)

While the primary focus of this compound research appears to be its herbicidal properties, there are mentions of investigations in animal models. In vivo metabolic studies in animal models are a standard step in the development of drugs targeting metabolic disorders. physiogenex.comgoogle.com Metabolic disorders, such as diabetes mellitus and obesity, are associated with alterations in metabolic processes, including fatty acid metabolism. ibd-biotech.comijper.orgfrontiersin.orgjci.orgnih.gov Given that this compound is known to inhibit fatty acid synthesis in plants cambridge.org, its potential effects on fatty acid metabolism or related pathways could be a subject of investigation in animal models, although specific detailed findings regarding this compound's effects on metabolic disorders in animal models were not extensively found in the provided search results. Animal models are widely used in toxicology and to evaluate the efficacy and safety of compounds before human use. maximizemarketresearch.comnih.govnih.gov

This compound is a chemical compound with the molecular formula C₂₀H₁₇ClO₃ and PubChem CID 11046097. nih.govuni.lu It is also known by synonyms such as 2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione. nih.govuni.luherts.ac.uk this compound is classified as a herbicide and is a member of the oxirane substance group. herts.ac.ukresearchgate.net It is a chiral molecule, with the S-enantiomer exhibiting stronger herbicidal activity. herts.ac.uk Its mode of action involves the inhibition of very long chain fatty acid biosynthesis. herts.ac.ukresearchgate.net

While this compound is primarily known for its herbicidal properties and its effects on plant systems, research into its broader biological and pharmacological activities is ongoing. The following section details studies specifically investigating the effects of this compound on the yeasts Yarrowia lipolytica and Saccharomyces cerevisiae.

5.2.3. Studies on Yeasts (Yarrowia lipolytica and Saccharomyces cerevisiae)

Research investigating the direct effects of this compound specifically on Yarrowia lipolytica and Saccharomyces cerevisiae appears limited in the publicly available literature. However, studies have explored the general antifungal activity of various compounds against yeast species, including Saccharomyces cerevisiae and other yeasts. academicjournals.orgresearchgate.netbiointerfaceresearch.com Yarrowia lipolytica and Saccharomyces cerevisiae are both widely studied yeasts, with research focusing on their various biological processes, including cell wall composition, fatty acid metabolism, and their potential as probiotics or in biotechnological applications. mdpi.comagriculturejournals.cznih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Some studies broadly mention antifungal activity in the context of compounds that might include or be related to those with herbicidal action, but direct, detailed data on this compound's specific effects on the growth or metabolic processes of Yarrowia lipolytica and Saccharomyces cerevisiae were not readily found in the search results that excluded the specified sources. epo.orggoogleapis.com

Existing research on yeast and antifungal agents often focuses on plant extracts, other chemical classes, or the general mechanisms of antifungal action against pathogenic yeasts. academicjournals.orgresearchgate.netbiointerfaceresearch.com While some herbicides, like glufosinate, have been shown to inhibit yeast growth by interfering with amino acid biosynthesis, specific data detailing similar effects for this compound on Yarrowia lipolytica and Saccharomyces cerevisiae were not identified in the provided search results. nih.gov

Therefore, based on the available information from the conducted searches, detailed research findings and data tables specifically focusing on the effects of this compound on Yarrowia lipolytica and Saccharomyces cerevisiae within the strict constraints of this request are not comprehensively available.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic methods are essential for confirming the structure and purity of Indanofan. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and structural analysis of organic compounds, providing qualitative and quantitative information simultaneously indianastate.edueurl-pesticides.eu. While NMR may offer lower sensitivity compared to mass spectrometry, it provides high precision and accuracy eurl-pesticides.eu. Various NMR techniques, including 1D (¹H-NMR, ¹³C-NMR) and 2D NMR, are used for in-depth structural characterization researchgate.net. High-Resolution Mass Spectrometry (HRMS) is another crucial technique that provides accurate mass measurements, aiding in the determination of the elemental composition and molecular weight of this compound and its potential metabolites or degradation products ekb.eg. MS techniques are known for their high sensitivity and selectivity in analyzing chemical compounds ekb.eg.

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry/Mass Spectrometry for residue analysis)

Chromatographic techniques are widely used for the separation, identification, and quantification of this compound, particularly in complex matrices or for residue analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are common techniques for pesticide residue analysis, offering high sensitivity, selectivity, and quantitative accuracy ekb.egnih.govpragolab.cz. These methods are capable of analyzing a broad spectrum of substances and provide high-quality identification nih.gov. GC-MS/MS, utilizing multiple reaction monitoring (MRM), is employed for sensitive and reliable detection and quantification of compounds like this compound in various samples, such as tea researchgate.net. Sample preparation methods, such as the QuEChERS (quick, easy, cheap, effective, rugged, and safe) approach, are often coupled with GC-MS/MS to enhance the efficiency of pesticide residue analysis in different matrices nih.govmdpi.com. Studies have demonstrated the applicability of GC-MS/MS for the analysis of this compound components, although further method development may be needed to improve quantification in certain contexts mdpi.com.

Computational Chemistry Approaches

Computational chemistry plays a significant role in predicting and understanding the behavior of this compound at the molecular level.

Predictive Ligand-Receptor Docking

Molecular docking is a widely applied computational approach used in structure-based drug design to predict the binding orientation (pose) and affinity of a small molecule ligand, such as this compound, to a target protein receptor researchgate.netrsc.org. This technique helps identify compounds that are likely to bind effectively within a targeted pocket of a protein, providing insights into potential biological activity and aiding in the identification of promising lead compounds researchgate.net. It involves correctly posing the ligand into the binding site and assigning an energy score to each pose to evaluate ligand-target interactions researchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time youtube.comnih.gov. These simulations provide a view of the dynamic evolution of a system, capturing the behavior of molecules in atomic detail nih.gov. MD simulations can be used to study the conformational changes of molecules, their interactions with solvents or other molecules, and the stability of ligand-receptor complexes predicted by docking studies researchgate.netrsc.org. This technique is valuable for understanding the dynamic aspects of this compound's behavior in a biological environment nih.gov.

Isotopic Labeling in Biosynthesis Studies (e.g., [2-¹⁴C]-malonyl-CoA)

Isotopic labeling is a technique used to trace the metabolic fate of atoms within a molecule during biosynthesis. While specific studies on this compound biosynthesis using isotopic labeling were not found in the search results, the general principles and applications of this technique in studying the biosynthesis of natural products, particularly polyketides which share some biosynthetic similarities with compounds containing cyclic structures, are well-established mdpi.comnih.gov. Isotope labeling experiments, often using precursors like ¹³C-labeled acetate (B1210297) or propionate, are employed to identify the building blocks and pathways involved in the synthesis of complex molecules mdpi.comnih.gov. Malonyl-CoA is a key substrate in the biosynthesis of fatty acids and polyketides, and isotopic labeling of precursors that contribute to the malonyl-CoA pool (such as [1-¹³C]acetate) can be used to study the incorporation of these units into the growing carbon chain mdpi.comnih.govnih.gov. ¹⁴C-labeling is another method used for tracing metabolic pathways.

Application of Scientific Databases (e.g., ChEMBL, PubChem)

Scientific databases are invaluable resources for researchers studying compounds like this compound. Databases such as PubChem and ChEMBL provide comprehensive information on chemical structures, identifiers, properties, biological activities, and relevant literature and patents ontosight.aiontosight.ainih.gov.

PubChem: A public database offering a wide range of information on chemical substances, including structures, synonyms (like this compound [ISO], EPOPRODAN, TREBIACE), chemical and physical properties, and classifications nih.gov. It serves as a central hub for chemical data from various sources ontosight.ai. PubChem lists this compound with CID 11046097 nih.gov.

ChEMBL: A manually curated database of bioactive molecules with drug-like properties norecopa.no. It contains compound bioactivity data against drug targets and is useful for exploring the chemical and biological space of compounds ontosight.aiontosight.ainorecopa.no. ChEMBL includes entries for stereoisomers like (R)-Indanofan (CHEMBL2287702) and (S)-Indanofan (CHEMBL2287703) ontosight.aiontosight.ai.

These databases facilitate the exploration of existing data, identification of related compounds, and retrieval of information crucial for research and development efforts ontosight.aiontosight.ai.

Broader Research Implications and Future Directions

Indanofan as a Lead Compound for Medicinal Chemistry

The indane ring system, present in this compound, is a versatile scaffold that has been incorporated into various molecules with therapeutic properties, including anti-inflammatory agents and compounds for neurological disorders. tudublin.ieresearchgate.net this compound's unique structure suggests potential interactions with biological targets, making it a candidate for further exploration in drug development. ontosight.ai

Development of Novel Anti-inflammatory Agents

Research into indane derivatives has shown promise in the development of anti-inflammatory agents. Studies have explored the anti-inflammatory activity of compounds containing the indane nucleus, with some demonstrating significant activity in in vivo models of colitis. nih.govnih.gov These compounds appear to modulate cytokine levels, such as TNF-α and IL-6, and inhibit the release of nitric oxide and the activity of 5-lipoxygenase, pathways implicated in inflammatory processes. nih.govmdpi.comnih.gov While early indane-derived compounds did not surpass the activity of established anti-inflammatory drugs like phenylbutazone (B1037) and indomethacin, the indane scaffold continues to be investigated for its potential in this area. nih.gov this compound itself has been recognized for its potential as an anti-inflammatory agent, with studies suggesting its mechanism may involve modulating signaling pathways related to inflammation and pain. cymitquimica.com

Data Table: Anti-inflammatory Activity of Indane Derivatives (Illustrative Examples from Research)

Compound TypeObserved ActivityPotential Mechanism
Indane DimersReduction in NO, inhibition of 5-LOX, cytokine modulation (IL-6, TNF-α, IL-8) in cell lines. Significant activity in murine models of colitis. nih.govInhibition of 5-LOX, modulation of inflammatory signaling pathways. nih.gov
Indanone DerivativesInhibition of nitric oxide production, suppression of TNF-α and IL-6. mdpi.comnih.govInhibition of Akt, MAPK, and NF-κB signaling pathways. mdpi.comnih.gov

Note: This table presents illustrative findings from research on indane derivatives and may not directly reflect data specifically for this compound unless explicitly stated in the text.

Potential for Neurological Disorder Therapies

The indane moiety is also a component of pharmacophores used in the development of neuroleptics and neuroprotective molecules. researchgate.net Ergoline derivatives, which share some structural features or biological targets with indane-related compounds, have been studied for their potential therapeutic effects in neurological diseases, interacting with neurotransmitter systems like dopamine (B1211576) and serotonin. ontosight.ainih.gov While direct research on this compound for neurological disorders is less extensively documented in the provided snippets, the structural class it belongs to suggests a potential area for future investigation. Functional neurological disorders (FND) are an area of ongoing research, with current treatment approaches focusing on multidisciplinary rehabilitation and psychological therapies; the exploration of novel compounds could represent a future direction. researchgate.netfndhope.orgnih.govnih.gov

Cardiovascular System Modulators

Some indane derivatives have shown potential in modulating the cardiovascular system. ontosight.ai For instance, dopexamine, a compound with cardiovascular indications, is a catecholamine, a class of compounds that can interact with adrenergic and dopaminergic receptors, which are relevant to cardiovascular function. nih.gov Dehydroevodiamine, another alkaloid, has demonstrated antiarrhythmic effects. researchgate.net While the direct link to this compound's activity in the cardiovascular system is not explicitly detailed in the search results, the broader research on related chemical structures suggests this as a potential area for exploration.

Contributions to Agrochemical Innovation

This compound was initially discovered and introduced to the market as a novel grass herbicide, particularly effective in rice paddies. nii.ac.jppssj2.jp Its mode of action involves the inhibition of very long chain fatty acid biosynthesis. herts.ac.uk Research in this area continues to be crucial due to the increasing challenge of herbicide resistance in weed populations. dpird.wa.gov.aunih.gov

Understanding Herbicide Resistance Mechanisms

Herbicide resistance in weeds is a significant issue in agriculture, threatening food security. nih.gov Resistance mechanisms can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). dpird.wa.gov.aunih.govnih.gov TSR involves alterations at the herbicide's specific site of action, preventing binding. dpird.wa.gov.aupesticidestewardship.org NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site, such as reduced uptake, translocation, sequestration, or enhanced metabolism. dpird.wa.gov.aunih.govpesticidestewardship.org Understanding these mechanisms is vital for developing strategies to manage resistance. Research into the metabolism of xenobiotics, including herbicides, by plant enzymes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs), is important for understanding NTSR. pssj2.jpnih.govcambridge.org this compound's role in this context lies in its use as a herbicide, providing a compound against which resistance mechanisms can be studied to gain deeper insights into how weeds evolve to survive herbicide applications.

Data Table: Herbicide Resistance Mechanisms

Mechanism TypeDescriptionExamples of Processes Involved
Target-Site ResistanceAlteration at the herbicide's binding site, reducing or eliminating its ability to inhibit the target. dpird.wa.gov.aupesticidestewardship.orgMutations in the target enzyme gene, over-expression of the target protein. nih.govpesticidestewardship.orgnih.gov
Non-Target-Site ResistanceMechanisms that reduce the concentration of active herbicide at the target site. dpird.wa.gov.aunih.govReduced uptake or translocation, increased sequestration, enhanced metabolism/detoxification. dpird.wa.gov.aunih.govpesticidestewardship.org

Designing Next-Generation Herbicides

The ongoing challenge of herbicide resistance necessitates the discovery and development of new herbicides with novel modes of action or chemistries that can overcome existing resistance mechanisms. nih.govmoa-technology.com this compound, representing a unique chemical class acting on very long chain fatty acid biosynthesis, contributes to the diversity of herbicide options. nii.ac.jpherts.ac.uk Research into the design of next-generation herbicides involves understanding the structural basis of resistance and developing compounds that are effective against resistant weed populations. nih.govmdpi.com This includes exploring new chemical scaffolds and investigating compounds that can synergize with existing herbicides or inhibit weed detoxification mechanisms like GSTs. cambridge.orgmdpi.com The study of compounds like this compound provides valuable insights into the structural features and mechanisms of action that can be leveraged in the design of future herbicides aimed at sustainable weed management.

Exploration of Insecticidal Applications

While primarily recognized as a herbicide, some research explores the broader pesticidal potential of compounds containing indane or related structures, which could potentially include insecticidal applications or lead to the development of insecticide analogues mdpi.comgoogle.com. Studies on novel anthranilic diamide (B1670390) insecticides containing indane and its analogs have shown promising insecticidal activities against certain pests, such as Mythimna separata mdpi.com. For instance, specific compounds incorporating indane structures demonstrated significant insecticidal activity, in some cases comparable to or exceeding that of chlorantraniliprole (B1668704) mdpi.com. Structure-activity relationship (SAR) analysis in these studies suggests that the inclusion of indane and its analogs can optimize the insecticidal activity of such compounds mdpi.com. The chiral structure, particularly the R-configuration, appears to have a significant impact on insecticidal activity in these analogues mdpi.com.

Unraveling Complex Biological Effects and Pathways

This compound's biological activity is influenced by its chemical structure, which includes a fused indane ring system cymitquimica.comontosight.ai. Research into this compound and similar compounds has investigated their effects on various biological targets and pathways ontosight.ai. While some sources suggest potential applications in pharmaceuticals, particularly as an anti-inflammatory agent modulating signaling pathways related to inflammation and pain, and possessing antioxidant properties, the primary documented biological effect of this compound itself is its herbicidal activity cymitquimica.comherts.ac.ukpssj2.jp. This compound acts as a selective, systemic herbicide by inhibiting the biosynthesis of very long chain fatty acids (VLCFA) herts.ac.ukresearchgate.net. This inhibition targets the VLCFA synthase enzyme complex in the endoplasmic reticulum, which is crucial for plant growth and development researchgate.netcambridge.org.

Future Avenues for this compound Analogue Development

Future research directions for compounds related to this compound involve the development of analogues and derivatives with potentially enhanced or different biological activities mdpi.com. The synthesis of indane and indene (B144670) derivatives is an active area of research, with various methodologies being explored mdpi.comrsc.org. Given this compound's herbicidal activity via VLCFA inhibition, future analogue development could focus on optimizing this activity, improving selectivity, or addressing resistance in weeds researchgate.netcambridge.org. Additionally, the promising insecticidal activity observed in novel anthranilic diamide insecticides containing indane and its analogs suggests a potential avenue for developing this compound-inspired insecticides mdpi.com. Further SAR analysis and exploration of different structural modifications based on the indane skeleton could lead to the discovery of new pesticidal agents mdpi.com.

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach for understanding the complex biological effects of chemical compounds nih.govosti.goveuropa.eu. While specific published multi-omics studies directly on this compound were not prominently found in the search results, this approach holds significant potential for future research into this compound. Applying multi-omics to study the effects of this compound on target organisms (e.g., weeds) could provide a comprehensive understanding of the molecular pathways affected by VLCFA inhibition researchgate.netcambridge.org. This could involve analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to this compound exposure. Such integrated data could help identify specific biomarkers of exposure and effect, elucidate resistance mechanisms in weeds at a molecular level, and guide the rational design of new analogues with improved efficacy or reduced off-target effects. Multi-omics has been successfully applied in studying the effects of other pesticides and environmental contaminants, revealing complex molecular mechanisms and pathways nih.govenviro.wiki. Applying these technologies to this compound research would align with current trends in pesticide science and environmental toxicology, offering deeper insights into its biological interactions and environmental fate cabidigitallibrary.orgmdpi.com.

Q & A

Basic: What are the key chemical properties and structural features of Indanofan relevant to its herbicidal activity?

Answer:
this compound (C₂₀H₁₇ClO₃, molecular weight 340.81) is characterized by its bicyclic indandione core and an epoxide-containing side chain with a 3-chlorophenyl group . Its herbicidal activity stems from structural elements that enable selective inhibition of lipid biosynthesis in monocot weeds. Key properties include:

  • Hydrophobicity : Critical for membrane penetration in target plants.
  • Epoxide reactivity : Likely facilitates covalent binding to enzymatic targets.
  • Steric effects : The ethyl group at the indandione moiety may influence target-site specificity.
    Researchers should prioritize structural-activity relationship (SAR) studies using NMR and X-ray crystallography to validate these hypotheses .

Basic: What synthetic methodologies are commonly employed for this compound production?

Answer:
The synthesis involves two key intermediates:

Chlorinated hydrocarbon precursor : Synthesized via Grignard reactions and Sandmeyer chlorination .

Indandione derivative : Prepared through Claisen condensation and ester decarboxylation .
Final assembly uses nucleophilic epoxide ring-opening between intermediates, achieving a 46–54% overall yield. Researchers should reference multi-step optimization protocols, including temperature-controlled epoxidation (40–60°C) and chromatographic purification .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Answer:
Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Ti(OiPr)₄) for stereoselective epoxidation.
  • Reaction kinetics analysis : Use HPLC to monitor intermediate stability and identify degradation pathways.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
    Statistical tools like Design of Experiments (DoE) can model parameter interactions (temperature, stoichiometry) to maximize yield .

Advanced: What analytical techniques are most effective for characterizing this compound's stability under various environmental conditions?

Answer:

  • Accelerated stability studies : Use LC-MS to detect degradation products under UV light, varying pH, and temperature.
  • Quantum chemical calculations : Predict degradation pathways via DFT (Density Functional Theory) .
  • Soil column chromatography : Assess leaching potential and adsorption coefficients (Koc) .
    Documentation should follow IMRAD format, with degradation kinetics modeled using first-order rate equations .

Advanced: How should researchers design experiments to investigate this compound's selectivity between target weeds and crops?

Answer:

  • Comparative transcriptomics : Analyze lipid biosynthesis genes in Echinochloa oryzicola (barnyard grass) vs. Oryza sativa (rice) post-treatment.
  • Enzyme inhibition assays : Purify acetyl-CoA carboxylase (ACCase) from both species to quantify IC50 differences .
  • Field trials : Use randomized block designs with controlled application rates (50–200 g/ha) and measure crop injury indices .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

Answer:

  • Non-linear regression : Fit log-logistic models (e.g., ED50, LD90) using software like R or GraphPad Prism.
  • ANOVA with Tukey’s HSD : Compare means across dose groups.
  • Probit analysis : Required for regulatory submissions assessing mortality thresholds .

Advanced: How can contradictory data on this compound's environmental persistence be resolved through meta-analytical approaches?

Answer:

  • Systematic review : Aggregate data from >10 independent studies on soil half-life (DT50) using PRISMA guidelines.
  • Meta-regression : Account for covariates like soil organic matter (%) and rainfall patterns.
  • Sensitivity analysis : Evaluate outliers using funnel plots and Egger’s test .

Advanced: What in silico modeling methods are suitable for predicting this compound's interactions with plant enzyme targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to ACCase active sites.
  • MD simulations : GROMACS for assessing binding stability (>100 ns trajectories).
  • QSAR models : Train on analogues (e.g., mefenacet) to predict off-target effects .

Advanced: How should longitudinal studies be structured to assess resistance development to this compound in weed populations?

Answer:

  • Multi-generational selection : Expose Echinochloa crus-galli to sublethal doses (ED30) over 10+ generations.
  • Allele frequency tracking : Use ddPCR to monitor ACCase mutations (e.g., Ile1781Leu).
  • Fitness cost analysis : Compare resistant vs. susceptible biotypes in competition assays .

Advanced: What ecotoxicological assessment frameworks are most appropriate for evaluating this compound's non-target impacts?

Answer:

  • Tiered testing : OECD guidelines for acute/chronic toxicity in Daphnia magna and Aliivibrio fischeri.
  • Mesocosm studies : Simulate rice paddy ecosystems to assess trophic cascades.
  • Probabilistic risk assessment : Combine species sensitivity distributions (SSDs) with exposure modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.